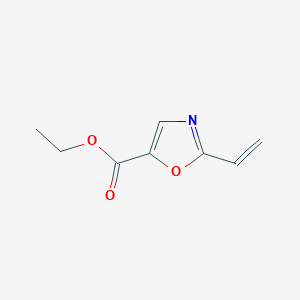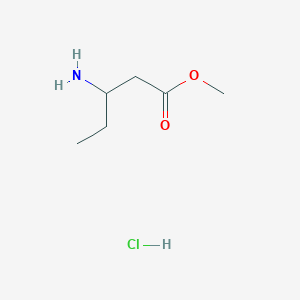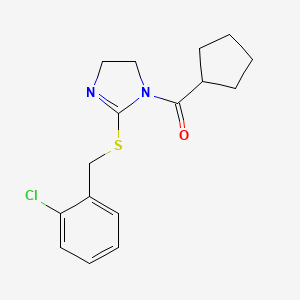![molecular formula C20H12Cl2N4OS B2494795 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 865614-45-5](/img/structure/B2494795.png)
6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves condensation reactions that combine different heterocyclic fragments to form the fused ring system. Various methods have been reported for synthesizing these compounds, including reactions that utilize phosphorus oxychloride for cyclization and condensation with aromatic acids or isothiocyanates. The synthesis process often employs spectroscopic techniques for characterization, such as IR, NMR, and X-ray crystallography, to confirm the structure of the synthesized compounds (Swamy et al., 2006).
Molecular Structure Analysis
The molecular structure of triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized using X-ray crystallography, revealing details such as the crystalline form, molecular orientation, and intermolecular interactions. These compounds often crystallize in monoclinic space groups, with specific cell parameters indicating the presence of hydrogen bonding and other non-covalent interactions within the crystal lattice. Such detailed structural analysis aids in understanding the compound's stability and reactivity (Nanjunda-Swamy et al., 2005).
Chemical Reactions and Properties
Triazolo[3,4-b][1,3,4]thiadiazoles participate in various chemical reactions that modify their structure and, consequently, their chemical properties. These reactions include substitutions at different positions of the heterocyclic ring, enabling the introduction of various functional groups. These modifications significantly impact the compound's biological activity and interaction with biological targets, making them of interest in drug design and development (Purohit et al., 2011).
Physical Properties Analysis
The physical properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the nature of substituents on the heterocyclic ring. Understanding these properties is essential for the compound's formulation and application in various fields (Jilloju et al., 2021).
Chemical Properties Analysis
The chemical properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as reactivity towards nucleophiles and electrophiles, acidity or basicity of the nitrogen atoms in the ring, and the ability to form coordination compounds with metals, are influenced by the electronic distribution within the molecule. These properties are pivotal for the compound's application in catalysis, material science, and as ligands in coordination chemistry (Al-Wahaibi et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, inhibiting its function . This inhibition disrupts the biosynthesis of chorismate, a critical end product in certain biochemical pathways .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to downstream effects .
Result of Action
The compound has been evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents . Additionally, the stability order decreases as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5; the 1,2,3-oxadiazole isomer is found solely as an unstable diazoketone tautomer due to its cyclic structure instability, making 1,3,4 and 1,2,4 isomers more frequent in medicinal chemistry than the other two isomers .
Propiedades
IUPAC Name |
6-[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4OS/c1-11-14(10-17(27-11)15-9-13(21)7-8-16(15)22)19-25-26-18(23-24-20(26)28-19)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBRPCEGKRHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)
![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

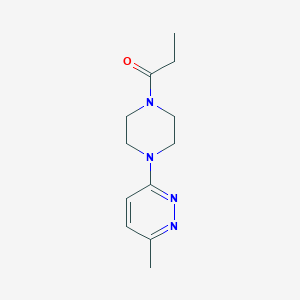
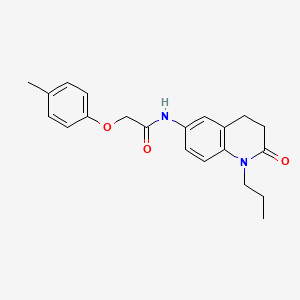
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)
